molecular formula C12H15IN4S B13251842 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

Cat. No.: B13251842
M. Wt: 374.25 g/mol
InChI Key: RCWCFXDOPDCPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine features a 1,2,4-triazole core substituted at three positions:

  • Position 3: A [(4-iodophenyl)methyl]sulfanyl group, introducing a bulky, electron-deficient aromatic system due to the iodine atom.
  • Position 5: A methyl group, enhancing steric bulk and hydrophobicity.

This structure combines halogenated aromaticity, sulfur-based linkages, and a flexible amine side chain, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15IN4S

Molecular Weight

374.25 g/mol

IUPAC Name

2-[3-[(4-iodophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]ethanamine

InChI

InChI=1S/C12H15IN4S/c1-9-15-16-12(17(9)7-6-14)18-8-10-2-4-11(13)5-3-10/h2-5H,6-8,14H2,1H3

InChI Key

RCWCFXDOPDCPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1CCN)SCC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and iodophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Aromatic Substituents

Compound A : 3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine ()
  • Key Differences :
    • A methoxyphenyl group replaces the iodophenyl, introducing electron-donating properties.
    • The sulfanyl group is attached to a 2-methylbenzyl group instead of 4-iodobenzyl.
    • Lacks the ethanamine side chain at position 3.
  • Impact :
    • Reduced steric hindrance and increased solubility compared to the iodinated target compound.
    • The methoxy group may enhance π-stacking interactions in crystal packing .
Compound B : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()
  • Key Differences :
    • Bromine replaces iodine at the para position of the phenyl ring.
    • A phenyl group is present at position 5 instead of methyl.
    • Features a secondary alcohol side chain rather than ethanamine.
  • Impact: Lower molecular weight (Br vs.

Halogenated MBA Derivatives ()

The I-MBA series (e.g., 1-(4-iodophenyl)-ethan-1-amine) shares the ethanamine and iodophenyl motifs but lacks the triazole core.

  • Key Differences :
    • Absence of the triazole ring reduces planarity and rigidity.
    • Simplified structure may limit coordination with metal ions or biomolecules.
  • Impact :
    • MBA derivatives are often used as ligands or intermediates, whereas the target compound’s triazole core enables diverse supramolecular interactions .

Triazoles with Sulfanyl and Alkyl/Aryl Modifications

Compound C : 3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine ()
  • Key Differences :
    • Chlorine replaces iodine, reducing polarizability.
    • The sulfanyl group is attached to isopropyl instead of 4-iodobenzyl.
  • Impact :
    • Lower molecular weight and altered lipophilicity. Chlorine’s smaller atomic radius may affect crystal packing .
Compound D : 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine ()
  • Key Differences :
    • Additional triazole ring at position 5 introduces conformational complexity.
    • Benzylsulfanyl group lacks halogen substitution.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₁₇H₁₈IN₄S 452.32 4-Iodobenzyl, methyl, ethanamine ~3.8 (est.)
Compound A () C₁₇H₁₈N₄OS 326.41 4-Methoxyphenyl, 2-methylbenzyl ~2.5
Compound B () C₂₂H₁₉BrN₄OS 474.38 4-Bromophenyl, phenyl, ethanol ~3.9
I-MBA () C₈H₁₀IN 263.09 4-Iodophenyl, ethanamine ~2.1

*LogP values estimated using fragment-based methods.

Key Findings

Halogen Effects : The iodine atom in the target compound enhances polarizability and halogen bonding, distinguishing it from chloro- or bromo-analogs .

Side Chain Influence: The ethanamine group improves solubility in polar solvents compared to alcohols or non-amine derivatives .

Triazole Core Stability : The 1,2,4-triazole ring confers thermal and oxidative stability, critical for applications in materials science .

Biological Activity

The compound 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine belongs to the class of triazole-based compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N4SC_{12}H_{14}N_4S with a molecular weight of approximately 246.33 g/mol. The structure features a triazole ring substituted with a sulfanyl group and an iodophenyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exhibit significant activity against various fungal strains. For instance, a related triazole compound demonstrated effectiveness against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study reported that triazole derivatives exhibited cytotoxicity against breast cancer cell lines by activating caspase pathways .

The mechanism by which 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its biological effects is thought to involve the inhibition of key enzymes or pathways. Triazoles often act as inhibitors of cytochrome P450 enzymes in fungi, thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity . Additionally, their ability to modulate signaling pathways involved in cell survival and apoptosis may contribute to their anticancer effects.

Case Studies

StudyCompoundActivityFindings
Triazole DerivativeAntifungalEffective against C. albicans and A. niger
Related TriazoleAnticancerInduced apoptosis in breast cancer cell lines
Various TriazolesEnzyme InhibitionInhibited cytochrome P450 enzymes in fungi

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is crucial for its therapeutic application. Preliminary studies suggest that triazole compounds generally exhibit moderate oral bioavailability and are metabolized primarily in the liver. The presence of the iodophenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.